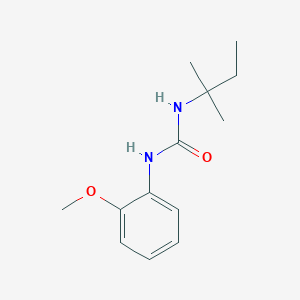
1,2-dihydro-5-acenaphthylenyl(3-piperidinyl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-dihydro-5-acenaphthylenyl(3-piperidinyl)methanone hydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. It is commonly used as a research tool in the field of neuroscience, as it has been shown to have effects on the central nervous system. In
Mécanisme D'action
The mechanism of action of 1,2-dihydro-5-acenaphthylenyl(3-piperidinyl)methanone hydrochloride is not fully understood, but it is believed to act as a dopamine transporter blocker. This means that it prevents the reuptake of dopamine into presynaptic neurons, leading to an increase in dopamine release and an overall increase in dopamine signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,2-dihydro-5-acenaphthylenyl(3-piperidinyl)methanone hydrochloride are primarily related to its effects on dopamine signaling. It has been shown to increase dopamine release in the striatum, a region of the brain that is involved in reward processing and addiction. It also has effects on other neurotransmitters, including serotonin and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,2-dihydro-5-acenaphthylenyl(3-piperidinyl)methanone hydrochloride in lab experiments is its ability to selectively modulate dopamine signaling. This makes it a valuable tool for studying the mechanisms of addiction and other disorders related to dopamine signaling. However, there are also limitations to its use, including potential toxicity and the need for careful dosing and administration.
Orientations Futures
There are many potential future directions for research involving 1,2-dihydro-5-acenaphthylenyl(3-piperidinyl)methanone hydrochloride. One area of interest is its potential use in the treatment of addiction and other disorders related to dopamine signaling. It may also have applications in the study of other neurotransmitter systems and their role in various physiological and pathological processes. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
Méthodes De Synthèse
The synthesis method for 1,2-dihydro-5-acenaphthylenyl(3-piperidinyl)methanone hydrochloride involves several steps. First, acenaphthene is reacted with methyllithium to form the corresponding lithium salt. This is then reacted with piperidine to form the corresponding piperidinyl lithium salt. Finally, this intermediate is reacted with 2-chloroacetophenone to yield 1,2-dihydro-5-acenaphthylenyl(3-piperidinyl)methanone hydrochloride.
Applications De Recherche Scientifique
1,2-dihydro-5-acenaphthylenyl(3-piperidinyl)methanone hydrochloride has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have effects on the central nervous system, including the ability to modulate dopamine release and uptake. This makes it a valuable tool for studying the mechanisms of addiction and other disorders related to dopamine signaling.
Propriétés
IUPAC Name |
1,2-dihydroacenaphthylen-5-yl(piperidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c20-18(14-4-2-10-19-11-14)16-9-8-13-7-6-12-3-1-5-15(16)17(12)13/h1,3,5,8-9,14,19H,2,4,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHCQOSHQAVNBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)C2=CC=C3CCC4=C3C2=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dihydroacenaphthylen-5-yl(piperidin-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-(4-fluorophenyl)piperidine](/img/structure/B5299594.png)
![methyl 5-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]-2-furoate](/img/structure/B5299596.png)
![6-chloro-2-{[4-hydroxy-4-(hydroxymethyl)-1-azepanyl]methyl}-4(1H)-quinolinone](/img/structure/B5299602.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B5299605.png)
![N,N-dimethyl-5-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B5299613.png)
![N-[2-(dimethylamino)-2-(3-methyl-2-thienyl)ethyl]-3-methyl-2-furamide](/img/structure/B5299616.png)

![2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B5299634.png)
![N-cyclohexyl-2-({4-[(pyridin-2-ylamino)sulfonyl]phenyl}thio)acetamide](/img/structure/B5299636.png)
![7-(3,4-dichlorophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5299676.png)

![N-(1,4-dioxan-2-ylmethyl)-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5299684.png)
